molecular formula C₂₇H₂₉N₅O₃ B560644 ((plusmn))-赞布鲁替尼 CAS No. 1633350-06-7

((plusmn))-赞布鲁替尼

货号: B560644
CAS 编号: 1633350-06-7
分子量: 471.55
InChI 键: QRTMNNHEGPFUPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zanubrutinib, also known as BGB-3111, is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells, which are eventually destroyed by the body . It is used to treat mantle cell lymphoma (MCL) in patients who have received at least one previous treatment for their cancer . It is also used to treat Waldenström macroglobulinemia (WM) . Zanubrutinib is classified as a Bruton’s tyrosine kinase (BTK) inhibitor .


Synthesis Analysis

Zanubrutinib was originally developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .


Molecular Structure Analysis

Zanubrutinib has a molecular formula of C27H29N5O3 . It was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties .

科学研究应用

1. 在 B 细胞恶性肿瘤中的疗效

赞布鲁替尼是一种强效且高度选择性的布鲁顿酪氨酸激酶 (BTK) 抑制剂,在慢性淋巴细胞白血病/小淋巴细胞淋巴瘤 (CLL/SLL) 中显示出令人鼓舞的活性,且主要毒性发生率低 (Tam 等人,2019 年)。它还被开发用于治疗 B 细胞恶性肿瘤,并已在美国获得加速批准,用于治疗接受过至少一种先前治疗的套细胞淋巴瘤 (MCL) 成年患者 (Syed,2020 年)

2. 药代动力学和药物相互作用

一项研究描述了赞布鲁替尼的药代动力学 (PK),表明它是一种强效的第二代 BTK 抑制剂,其药代动力学特征支持其用于治疗复发/难治性套细胞淋巴瘤 (Ou 等人,2020 年)。另一项研究探讨了 CYP3A 诱导剂利福平和 CYP3A 抑制剂伊曲康唑对赞布鲁替尼药代动力学的影响,表明赞布鲁替尼主要由人体的 CYP3A 代谢 (Mu 等人,2019 年)

3. 在淋巴瘤中的临床应用

赞布鲁替尼是一种第二代 BTK 抑制剂,已在一些复发和难治性淋巴瘤中显示出深度和持续的缓解,为精准治疗奠定了基础 (Tang 等人,2022 年)。它还在美国和中国同时开发用于治疗套细胞淋巴瘤,标志着国际药物开发的一个重要里程碑 (Li 等人,2020 年)

4. 在特定情况下的疗效和安全性

赞布鲁替尼已在复发/难治性套细胞淋巴瘤患者中进行评估,表明在该人群中具有耐受性良好的特征和显着的活性 (Tam 等人,2021 年)。一项针对使用含赞布鲁替尼方案治疗的弥漫性大 B 细胞淋巴瘤 (DLBCL) 的研究揭示了其在中枢神经系统受累病例中的有效性以及出色的血脑屏障穿透性 (Zhang 等人,2021 年)

作用机制

Zanubrutinib is a kinase inhibitor that works by blocking the action of the abnormal protein that signals cancer cells to multiply. This helps stop the spread of cancer cells . It is classified as a Bruton’s tyrosine kinase (BTK) inhibitor .

安全和危害

Zanubrutinib may cause serious side effects, including bleeding problems (hemorrhage) that can be serious and may lead to death. Your risk of bleeding may increase if you are also taking a blood thinner medicine. It can also cause infections that can be serious and may lead to death .

未来方向

Zanubrutinib has demonstrated the confirmed effectiveness and safety in clinical trials such as SEQUOIA and ALPINE in chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL), and earlier studies showed its efficacy and safety profile of zanubrutinib monotherapy in the real world . The clinical program of zanubrutinib has since expanded significantly, with ongoing studies in a wide range of hemato-oncological diseases and in combination with many other therapies .

属性

IUPAC Name

2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOAOAWBMHREKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((plusmn))-Zanubrutinib
Reactant of Route 2
Reactant of Route 2
((plusmn))-Zanubrutinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。